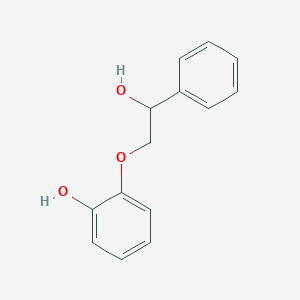
2-(2-Hydroxy-2-phenylethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2-(2-Hydroxy-2-phenylethoxy)phenol” is a chemical compound with the molecular formula C14H14O3 . It has a molecular weight of 230.26 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of 14 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The exact structure could not be found in the available resources.Applications De Recherche Scientifique
Bioremediation of Environmental Pollutants
One significant application of phenolic compounds, like 2-(2-Hydroxy-2-phenylethoxy)phenol, is in the field of environmental science, particularly in the bioremediation of pollutants. For instance, the laccase enzyme from Fusarium incarnatum UC-14 has been used in the bioremediation of Bisphenol A, a phenolic environmental pollutant, through a reverse micelles system. This process showcases the capability of phenolic compounds in enhancing the biodegradability of other phenolic pollutants, thereby contributing to environmental cleanup efforts (Chhaya & Gupte, 2013).
Renewable Building Blocks in Materials Science
Phenolic compounds have also found applications as renewable building blocks in the field of materials science. Phloretic acid, a naturally occurring phenolic compound, has been explored as an alternative to phenol for introducing phenolic functionalities into molecules. This innovation highlights the role of phenolic compounds in enhancing the reactivity of molecules towards the formation of benzoxazine rings, thereby contributing to the development of materials with suitable thermal and thermo-mechanical properties for various applications (Trejo-Machin et al., 2017).
Antioxidant and Anti-inflammatory Applications
The antioxidant and anti-inflammatory properties of phenolic compounds have been extensively studied. Compounds synthesized from phenols have shown potential in radical scavenging and enzyme inhibition assays, suggesting their applicability in therapeutic and preventive healthcare. For example, certain compounds synthesized from phenols have shown promising antioxidant and analgesic/anti-inflammatory activities, which could be further optimized for medical applications (Prabhakar et al., 2006).
Advanced Materials and Catalysis
Phenolic compounds contribute significantly to the advancement of materials science and catalysis. For instance, the exploration of hydroperoxides, with phenolic compounds playing a crucial role, has revealed novel outcomes in organic synthesis and industrial processes. This application underscores the versatility and importance of phenolic compounds in contributing to innovative solutions and new materials in various industrial sectors (Hamann & Liebscher, 2000).
Propriétés
IUPAC Name |
2-(2-hydroxy-2-phenylethoxy)phenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14O3/c15-12-8-4-5-9-14(12)17-10-13(16)11-6-2-1-3-7-11/h1-9,13,15-16H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPCWYPVIFBLEET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(COC2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

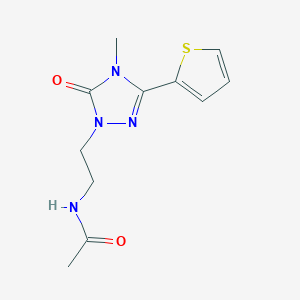
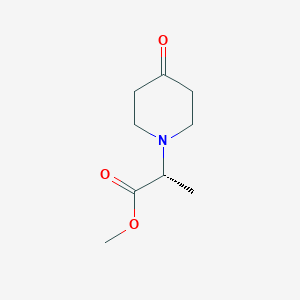
![3,4-dichloro-N-(2-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]sulfonyl}ethyl)benzamide](/img/structure/B2490398.png)
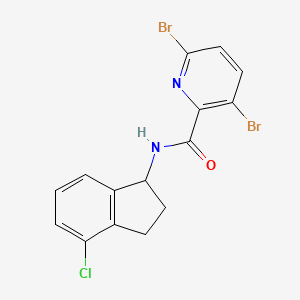
![N-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2490400.png)

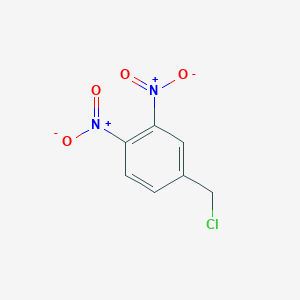
![N-[4-(5-chloro-1,3-dioxoisoindol-2-yl)-3-methylphenyl]-3-methylbenzamide](/img/structure/B2490408.png)
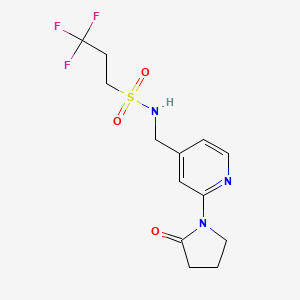

![2-((9-ethoxy-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(o-tolyl)acetamide](/img/structure/B2490411.png)
![2-(Benzo[d][1,3]dioxol-5-yl)-1-(7-(furan-2-yl)-1,4-thiazepan-4-yl)ethanone](/img/structure/B2490412.png)
![3-chloro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzamide](/img/structure/B2490413.png)
